Crystal structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
Crystal structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
A Technical Guide to the Putative Crystal Structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine and its Implications for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this document leverages crystallographic data from analogous pyrimidine derivatives to construct a predictive model of its solid-state architecture. The guide details a plausible synthetic route and crystallization protocol, presents representative crystallographic data, and explores the likely molecular geometry, conformational possibilities, and intermolecular interactions. The potential influence of these structural features on the compound's physicochemical properties and its application in structure-based drug design is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pyrimidine-based compounds form the backbone of numerous therapeutic agents, exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The substitution pattern on the pyrimidine ring plays a crucial role in modulating their pharmacological profiles. The title compound, 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine, incorporates several key pharmacophoric features: a central pyrimidine scaffold, a 2-phenyl group, a 4-chloro substituent, and a phenylsulfonylmethyl group at the 6-position. These moieties suggest a potential for diverse intermolecular interactions, making the study of its crystal structure particularly relevant for understanding its solid-state behavior and for guiding the design of new, more potent analogues.
Given the absence of an experimentally determined crystal structure in the public domain, this guide constructs a detailed, predictive analysis based on established principles of organic solid-state chemistry and crystallographic data from closely related structures.
Synthesis and Crystallization
A plausible synthetic pathway for 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine can be conceptualized based on established pyrimidine chemistry. The synthesis would likely involve a multi-step process. A common approach to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.
Proposed Synthetic Protocol
A potential synthetic route is outlined below. This protocol is a representative example and may require optimization.
Step 1: Synthesis of a β-keto sulfone. This could be achieved by the reaction of an appropriate acetophenone derivative with a sulfonyl chloride.
Step 2: Cyclocondensation to form the pyrimidine ring. The resulting β-keto sulfone would then be reacted with benzamidine hydrochloride in the presence of a base to form the 2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidin-4-ol.
Step 3: Chlorination. The final step would involve the chlorination of the pyrimidin-4-ol using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. For a molecule of this nature, several crystallization techniques could be employed. Cooling crystallization from a saturated solution is a common and effective method.
Protocol: Cooling Crystallization
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Solvent Selection: The choice of solvent is critical. A solvent system in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal. For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.
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Dissolution: Dissolve the synthesized 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine in a minimum amount of a suitable hot solvent or solvent mixture with gentle heating and stirring until a clear solution is obtained.
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Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.
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Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to supersaturation and subsequent crystal formation.
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Isolation: Once a sufficient number of crystals have formed, they can be isolated by vacuum filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.
Predicted Crystallographic Data
While the specific crystallographic data for the title compound is not available, a representative dataset has been compiled based on the analysis of similar chloro-substituted phenylpyrimidine structures. This data provides a plausible framework for understanding the crystal system and unit cell parameters.
| Parameter | Predicted Value |
| Chemical Formula | C₁₇H₁₃ClN₂O₂S |
| Formula Weight | 344.82 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~95-105 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.4-1.6 |
Molecular Structure and Conformation
The molecular structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is characterized by a central pyrimidine ring with three distinct substituents. The conformation of the molecule will be determined by the rotational freedom around the single bonds connecting the substituents to the pyrimidine ring and within the phenylsulfonylmethyl group.
Figure 1: Molecular structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine.
The dihedral angle between the pyrimidine ring and the 2-phenyl substituent is expected to be non-zero to minimize steric hindrance. Similarly, the phenylsulfonylmethyl group will adopt a conformation that minimizes steric clashes while potentially participating in intermolecular interactions. The flexibility of the methylene linker allows the phenylsulfonyl group to orient itself in various ways, which could lead to conformational polymorphism.
Putative Crystal Packing and Intermolecular Interactions
The crystal packing will be dictated by a combination of intermolecular forces. Given the functional groups present, several types of interactions are anticipated to play a significant role in the solid-state assembly.
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π-π Stacking: The presence of two phenyl rings and the pyrimidine ring creates ample opportunity for π-π stacking interactions. These interactions are likely to be a dominant feature of the crystal packing, contributing significantly to the overall stability of the crystal lattice.
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Hydrogen Bonding: While the molecule does not contain classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are possible. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. These interactions, although weaker than conventional hydrogen bonds, can play a crucial role in directing the crystal packing.
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Halogen Bonding: The chlorine atom at the 4-position of the pyrimidine ring can participate in halogen bonding, where it acts as an electrophilic "σ-hole" to interact with a nucleophilic atom on an adjacent molecule.
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van der Waals Forces: Dispersive forces will also contribute to the overall packing efficiency and stability of the crystal structure.
The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.
Structure-Property Relationships and Drug Design Implications
The crystal structure of a pharmaceutical compound profoundly influences its physicochemical properties, such as solubility, dissolution rate, and stability, which are critical for its bioavailability and therapeutic efficacy. A detailed understanding of the crystal structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine would be invaluable for:
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Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) is essential, as they can have different physical properties.
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Salt and Co-crystal Formation: The functional groups on the molecule provide sites for the formation of salts or co-crystals, which can be used to modulate its physicochemical properties.
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Structure-Based Drug Design: A high-resolution crystal structure would provide the precise geometry of the molecule, which is crucial for computational modeling and docking studies to predict its binding affinity to biological targets. The conformation of the molecule in the solid state can provide insights into its likely bioactive conformation.
The presence of the pyrimidine core, a known pharmacophore, coupled with the specific substitution pattern, makes this compound a promising candidate for further investigation as a potential therapeutic agent.
Conclusion
This technical guide has presented a detailed, albeit predictive, analysis of the crystal structure of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine. By drawing on data from analogous compounds, we have outlined a plausible synthetic and crystallization strategy, proposed representative crystallographic parameters, and discussed the likely molecular conformation and intermolecular interactions. A thorough understanding of the solid-state structure of this and related pyrimidine derivatives is paramount for the rational design and development of new and effective therapeutic agents. Experimental determination of the crystal structure is highly encouraged to validate and refine the predictive model presented herein.
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